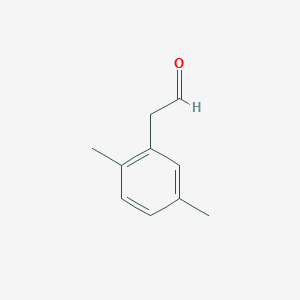

2-(2,5-Dimethylphenyl)acetaldehyde

Description

2-(2,5-Dimethylphenyl)acetaldehyde is an aromatic aldehyde derivative featuring a phenyl ring substituted with methyl groups at the 2- and 5-positions, attached to an acetaldehyde functional group. The compound’s reactivity is influenced by the electron-donating methyl groups on the phenyl ring, which may modulate the aldehyde’s electrophilicity and stability.

Properties

IUPAC Name |

2-(2,5-dimethylphenyl)acetaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O/c1-8-3-4-9(2)10(7-8)5-6-11/h3-4,6-7H,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQYRUEGZDBJZET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10672934 | |

| Record name | (2,5-Dimethylphenyl)acetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10672934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

433230-57-0 | |

| Record name | (2,5-Dimethylphenyl)acetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10672934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Scientific Research Applications

Chemistry

Synthesis of Complex Molecules :

2-(2,5-Dimethylphenyl)acetaldehyde serves as a valuable intermediate in the synthesis of more complex organic molecules. Its aldehyde functional group can readily participate in various reactions such as oxidation, reduction, and electrophilic aromatic substitution.

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Converts to corresponding carboxylic acids | Potassium permanganate (KMnO4) |

| Reduction | Forms alcohol derivatives | Sodium borohydride (NaBH4) |

| Substitution | Produces substituted aromatic compounds | Bromine (Br2), Nitric acid (HNO3) |

Biology

Biochemical Studies :

The compound is utilized in enzyme-catalyzed reaction studies and metabolic pathway investigations. Its ability to form Schiff bases with amines is significant in biochemical processes.

Biological Activity :

Research indicates potential antimicrobial and anticancer properties. For instance:

- Antimicrobial Activity : Related compounds have shown effectiveness against pathogens like Escherichia coli and Staphylococcus aureus.

- Cytotoxicity : In vitro studies suggest selective toxicity towards various cancer cell lines.

Medicine

Pharmaceutical Intermediates :

The compound is crucial in developing pharmaceutical intermediates, particularly for antitumor antibiotics. Its structural features allow it to interact with biological targets effectively.

Aroma Chemicals

Due to its pleasant aroma profile, 2-(2,5-Dimethylphenyl)acetaldehyde is explored for use in the fragrance industry. It can modify the scent character of various products.

Case Study 1: Antimicrobial Efficacy

A study examined the antimicrobial efficacy of derivatives of 2-(2,5-Dimethylphenyl)acetaldehyde, establishing a correlation between structural features and biological activity. Modifications to the compound significantly enhanced its potency against gram-positive bacteria.

| Compound | Activity Type | Reference |

|---|---|---|

| 2-(2,5-Dimethylphenyl)acetaldehyde | Antimicrobial | Journal of Antimicrobial Research |

Case Study 2: Cytotoxic Effects on Cancer Cells

In vitro tests demonstrated that related compounds exhibited IC50 values in the low micromolar range against cancer cell lines, indicating potential for development into anticancer agents.

Mechanism of Action

2-(2,5-Dimethylphenyl)acetaldehyde is similar to other aromatic aldehydes such as benzaldehyde, 3-phenylpropanal, and 4-methylbenzaldehyde. its unique substitution pattern at positions 2 and 5 on the benzene ring distinguishes it from these compounds. This structural difference can lead to variations in reactivity and biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations: 2,5-Dimethylphenyl Derivatives

The 2,5-dimethylphenyl moiety is a common structural motif in bioactive and industrially relevant compounds. Key comparisons include:

a) 2-(2,5-Dimethylphenyl)-2-hydroxyacetic acid

- Structure : Contains a hydroxyl and carboxylic acid group instead of an aldehyde.

- Physical Properties : Melting point = 115–118°C .

- Functional Impact : The polar hydroxy and carboxyl groups increase hydrophilicity compared to the aldehyde derivative, likely reducing volatility.

b) N-(2,5-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide

- Structure : A carboxamide with the same 2,5-dimethylphenyl group.

- Biological Activity : Demonstrates potent photosynthetic electron transport (PET) inhibition (IC₅₀ ≈ 10 µM) in spinach chloroplasts due to substituent position and lipophilicity .

- Key Insight : The 2,5-dimethyl substitution enhances PET inhibition, likely through optimized steric and electronic effects.

c) 2,3-Dimethylphenyl Isothiocyanate

- Structure : Isothiocyanate functional group with methyl groups at 2- and 3-positions.

- Reactivity : The isothiocyanate group enables nucleophilic additions, contrasting with the aldehyde’s electrophilic reactivity.

Substituent Position Effects: Ortho vs. Para/Meta Substitutions

The position of methyl groups on the phenyl ring significantly impacts molecular properties:

a) N-(3,5-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide

- Activity : Comparable PET inhibition (IC₅₀ ≈ 10 µM) to the 2,5-dimethylphenyl analog .

- Electronic Effects : 3,5-Substitution creates a symmetric electron-withdrawing environment, enhancing interaction with biological targets.

b) N-(2,5-Difluorophenyl)-3-hydroxynaphthalene-2-carboxamide

Table 1: Key Properties of 2,5-Dimethylphenyl Derivatives

Mechanistic Insights from Structural Analogues

- Lipophilicity : The 2,5-dimethylphenyl group balances hydrophobicity, facilitating membrane penetration in bioactive compounds .

- Electronic Effects: Methyl groups act as weak electron donors, stabilizing charge-transfer interactions in PET inhibitors.

- Steric Effects : Ortho-substitutions (2,5-) may hinder rotational freedom, optimizing binding to biological targets.

Biological Activity

2-(2,5-Dimethylphenyl)acetaldehyde, an aromatic aldehyde, has garnered attention in scientific research due to its unique structural properties and potential biological activities. This compound features a dimethyl-substituted phenyl group attached to an acetaldehyde functional group, which contributes to its reactivity and interaction with biological systems.

- Molecular Formula : C₁₀H₁₂O

- Molecular Weight : 148.20 g/mol

- Appearance : Colorless to pale yellow liquid with a pleasant odor.

The aldehyde group in this compound is pivotal for its biological interactions, particularly through the formation of Schiff bases with amino groups in biomolecules. This property allows it to engage in various biochemical pathways, influencing its biological activity.

The biological activity of 2-(2,5-Dimethylphenyl)acetaldehyde primarily stems from its ability to form covalent bonds with nucleophilic sites on proteins and nucleic acids. The formation of these adducts can lead to alterations in cellular functions and signaling pathways.

Key Mechanisms:

- Formation of Schiff Bases : The reaction between the aldehyde group and amino groups can modulate protein function.

- Interaction with DNA : Studies have indicated that this compound can bind to DNA, potentially leading to genotoxic effects.

Biological Activities

Research indicates that 2-(2,5-Dimethylphenyl)acetaldehyde exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against various bacterial strains. Its structural analogs have shown effectiveness against resistant strains of Staphylococcus aureus and Enterococcus faecium .

- Cytotoxicity : The compound has been evaluated for its cytotoxic effects on cancer cell lines. In vitro assays have demonstrated that it can induce apoptosis in certain cancer cells, making it a candidate for further investigation in cancer therapeutics .

- Genotoxicity : Given its ability to interact with DNA, there are concerns regarding its potential genotoxic effects. The formation of DNA adducts may lead to mutations or cancerous transformations in cells exposed to this compound over extended periods .

Case Studies

Several studies have explored the biological implications of 2-(2,5-Dimethylphenyl)acetaldehyde:

- Antibacterial Efficacy : A study evaluated the antibacterial properties of various derivatives of dimethylphenylacetaldehydes against methicillin-resistant Staphylococcus aureus (MRSA). Results indicated significant inhibition zones, suggesting strong antibacterial activity .

- Cytotoxic Effects on Cancer Cells : In a series of experiments involving different cancer cell lines (e.g., HeLa, A549), 2-(2,5-Dimethylphenyl)acetaldehyde was shown to reduce cell viability significantly at certain concentrations. Mechanistic studies indicated that this effect might be mediated through oxidative stress pathways .

- Genotoxicity Assessment : A comprehensive genotoxicity study revealed that exposure to this compound resulted in increased mutation rates in bacterial models. The study emphasized the need for further evaluation regarding its safety in pharmaceutical applications .

Comparative Analysis

To understand the unique properties of 2-(2,5-Dimethylphenyl)acetaldehyde, it is essential to compare it with similar compounds:

| Compound Name | Antimicrobial Activity | Cytotoxicity | Genotoxicity |

|---|---|---|---|

| 2-(2,5-Dimethylphenyl)acetaldehyde | Moderate | Significant | Yes |

| 2-(2,4-Dimethylphenyl)acetaldehyde | Low | Mild | No |

| 2-(3,5-Dimethylphenyl)acetaldehyde | Moderate | Moderate | Yes |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.